![molecular formula C15H25N5O15P2 B1208009 Prfar CAS No. 36244-86-7](/img/structure/B1208009.png)
Prfar
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Overview
Description
5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide(4-).
Scientific Research Applications
Allosteric Mechanisms and Pathways in Proteins
Research on PRFAR (N′-[(5′-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide) has focused on understanding its role in allosteric mechanisms within proteins. Studies have demonstrated how PRFAR activates glutaminase catalysis in the imidazole glycerol phosphate synthase heterodimer, a critical enzyme for histidine and nucleotide biosynthesis. This activation occurs despite a significant distance between the glutamine-binding site and the PRFAR binding site, illustrating the intricacies of allosteric communication in enzymes (Rivalta et al., 2012).
Investigation of Molecular Dynamics and Enzyme Kinetics
The role of PRFAR in regulating molecular dynamics within enzymes has been a subject of extensive research. For example, studies using molecular dynamics simulations have explored the allosteric regulation mechanisms in imidazole glycerol phosphate (IGP) synthase induced by PRFAR. This research has highlighted the importance of understanding the dynamic nature of enzyme activities and their regulation by allosteric effectors such as PRFAR (Amaro et al., 2007).
Impact on Histidine Biosynthesis
PRFAR plays a significant role in histidine biosynthesis. Investigations into the enzymatic processes of imidazole glycerol phosphate synthase, of which PRFAR is a key substrate, have provided insights into the synthesis of histidine, an essential amino acid. This research is crucial for understanding metabolic pathways and could have implications for the development of antimicrobial agents (Klem & Davisson, 1993).
Temperature-Dependent Allosteric Activation
Studies have also delved into how temperature affects the allosteric activation of enzymes by PRFAR. This research is crucial for understanding the biochemical processes in organisms that thrive in various temperature conditions. It has implications for enzyme engineering and the development of temperature-sensitive biochemical processes (Lisi, Currier, & Loria, 2018).
properties
CAS RN |
36244-86-7 |
---|---|
Product Name |
Prfar |
Molecular Formula |
C15H25N5O15P2 |
Molecular Weight |
577.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[4-carbamoyl-5-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]iminomethylamino]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N5O15P2/c16-13(26)9-14(18-4-17-1-6(21)10(23)7(22)2-33-36(27,28)29)20(5-19-9)15-12(25)11(24)8(35-15)3-34-37(30,31)32/h4-5,7-8,10-12,15,22-25H,1-3H2,(H2,16,26)(H,17,18)(H2,27,28,29)(H2,30,31,32)/t7-,8-,10+,11-,12-,15-/m1/s1 |
InChI Key |
BLKFNHOCHNCLII-GHVQHMAVSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=NCC(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
Other CAS RN |
36244-86-7 |
synonyms |
N(1)-((5'-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide PRFAR |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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